(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC18293125
Molecular Formula: C7H8BrCl2F3N2
Molecular Weight: 327.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrCl2F3N2 |
|---|---|
| Molecular Weight | 327.95 g/mol |
| IUPAC Name | (1S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H6BrF3N2.2ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;;/h1-3,6H,12H2;2*1H/t6-;;/m0../s1 |
| Standard InChI Key | ATDUOYSQXPQTEC-ILKKLZGPSA-N |
| Isomeric SMILES | C1=CC(=NC=C1Br)[C@@H](C(F)(F)F)N.Cl.Cl |
| Canonical SMILES | C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl.Cl |
Introduction
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride is a complex organic compound featuring a trifluoroethyl group and a brominated pyridine moiety. Its molecular formula is C7H8BrCl2F3N2, and it has a molecular weight of approximately 291.49 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities and unique chemical properties.
Biological Activity and Potential Applications
Research into the biological activity of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride suggests potential applications in pharmacology. Compounds with similar structures have been studied for their roles as therapeutic agents, possibly interacting with various biological targets to modulate enzyme activities or receptor interactions .
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent due to unique structure |
| Biological Targets | May interact with enzymes or receptors to modulate biochemical pathways |
Synthesis and Structural Similarities
The synthesis of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride typically involves several steps, requiring careful control of reaction conditions to optimize yield and purity. Several compounds share structural similarities with this compound, differing in features such as bromination position or the presence of different functional groups .
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(5-Bromopyridin-2-yl)-3-chloro-propan-1-amine | Contains chlorine instead of trifluoromethyl group | |
| (R)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine | Enantiomeric form; differing biological activity | |
| 1-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amines | Lacks one fluorine atom; different reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume